molecular formula C19H19N5O3 B2419881 3-allyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-99-7

3-allyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2419881
CAS No.: 877643-99-7
M. Wt: 365.393
InChI Key: JTCZISNLTGHAIS-UHFFFAOYSA-N
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Description

3-allyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Synthesis

The scientific research on this compound includes its synthesis and preliminary pharmacological evaluation. A study by Zagórska et al. (2009) synthesized a series of derivatives, including the specified compound, and evaluated them as potential anxiolytic and antidepressant agents. The results indicated that certain derivatives exerted anxiolytic-like activity and behaved like antidepressants in animal models, suggesting their potential in psychotropic medicine (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Further research by Zagórska et al. (2015) involved the examination of the structure-activity relationships of similar derivatives. This study provided insights into the affinity of these compounds for serotonin and dopamine receptors, identifying some compounds as potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

Biological Evaluation of Fluorinated Derivatives

In 2016, a related study by Zagórska et al. synthesized fluorinated derivatives and evaluated their receptor affinity and inhibitor activity. This research identified potent ligands with potential applications in antidepressant and anxiolytic therapies (Zagórska et al., 2016).

Receptor Affinity and Enzyme Activity Studies

Another study in the same year by Zagórska et al. focused on the receptor affinity and enzyme activity of octahydro- and dimethoxy-derivatives, highlighting the structural features responsible for receptor and enzyme activity, which could be crucial for developing new psychotropic agents (Zagórska et al., 2016).

Adenosine Receptor Antagonists

Baraldi et al. (2005) synthesized new derivatives, identifying potent and selective antagonists for adenosine receptors, particularly the A3 subtype, which could have implications in various therapeutic areas (Baraldi et al., 2005).

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-5-10-22-17(25)15-16(21(3)19(22)26)20-18-23(15)11-12(2)24(18)13-6-8-14(27-4)9-7-13/h5-9,11H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCZISNLTGHAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.